N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide
Description
N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide is a chemical compound that belongs to the class of cyclohexene carboxamides. This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which is attached to a cyclohexene ring via a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C14H16FNO2 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H16FNO2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-3,7-10H,4-6H2,1H3,(H,16,17) |
InChI Key |
WWWVNWGZXTWFQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCC=CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide include:
- N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide
- 5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
